Product packaging for 3-Cycloheptylpropan-1-amine(Cat. No.:)

3-Cycloheptylpropan-1-amine

Cat. No.: B13451429
M. Wt: 155.28 g/mol
InChI Key: PZJDCELJYZBWDK-UHFFFAOYSA-N
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Description

3-Cycloheptylpropan-1-amine is an organic amine compound with the molecular formula C10H21N . It is classified as a primary amine, featuring a three-carbon alkyl chain (propan-1-amine) terminated by an amino group and linked to a cycloheptyl ring system . This structure combines the reactivity of a primary amine with a bulky, lipophilic cycloheptane group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary amine group serves as a strong nucleophile and base, readily participating in condensation reactions, alkylations, and acylations to form secondary and tertiary amines, enamines, or amide derivatives . The seven-membered cycloheptyl ring contributes significant steric bulk and influences the compound's overall lipophilicity, which can be a critical parameter in the design of novel molecular probes or in structure-activity relationship (SAR) studies for drug discovery. Potential research applications include its use as a building block for the synthesis of more complex molecules, such as ligands for protein targets, or in the development of specialty chemicals and material science . The SMILES notation for this compound is C1CCCC(CC1)CCCN , and its InChI key is PZJDCELJYZBWDK-UHFFFAOYSA-N . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B13451429 3-Cycloheptylpropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

3-cycloheptylpropan-1-amine

InChI

InChI=1S/C10H21N/c11-9-5-8-10-6-3-1-2-4-7-10/h10H,1-9,11H2

InChI Key

PZJDCELJYZBWDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCCN

Origin of Product

United States

Synthetic Methodologies for 3 Cycloheptylpropan 1 Amine

Established Reaction Pathways for Amine Formation

The formation of 3-Cycloheptylpropan-1-amine (B6155860) relies on creating a carbon-nitrogen bond. The following sections explore the principal routes to achieve this transformation.

Alkylation of Ammonia (B1221849) with Suitable Halide Precursors

The direct alkylation of ammonia with a suitable haloalkane, such as 1-halo-3-cycloheptylpropane, represents a straightforward approach to forming primary amines. youtube.comwikipedia.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of ammonia acts as the nucleophile, displacing the halide from the alkyl chain. youtube.comlibretexts.org

A critical consideration in this method is the potential for over-alkylation. The initially formed primary amine is also nucleophilic and can react with another molecule of the alkyl halide to produce a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.compressbooks.pub To favor the formation of the primary amine, a large excess of ammonia is typically used. youtube.comlibretexts.org This increases the probability that the alkyl halide will react with ammonia rather than the newly formed primary amine. The reaction is generally carried out in a sealed tube with a concentrated solution of ammonia in a solvent like ethanol (B145695), often with heating. libretexts.org

Reaction Scheme:

Generated code

Table 1: General Conditions for Alkylation of Ammonia

ParameterConditionRationale
Ammonia Large molar excessMinimizes over-alkylation to secondary and tertiary amines. youtube.com
Solvent EthanolDissolves both the alkyl halide and ammonia.
Temperature Elevated (in a sealed vessel)Increases reaction rate. libretexts.org
Pressure AutogenousGenerated by heating the sealed reaction mixture.

A suitable precursor for this reaction would be 1-bromo-3-cycloheptylpropane. While the direct synthesis of this specific halide is not widely documented, analogous compounds like 1-bromo-3-chloropropane (B140262) are produced by the free-radical addition of hydrogen bromide to an allyl halide. google.comiarc.fr A similar strategy could potentially be employed, starting from 3-cycloheptylprop-1-ene.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with ammonia, followed by the in-situ reduction of the imine to the corresponding amine. libretexts.orglibretexts.org

For the synthesis of this compound, the required starting material is 3-cycloheptylpropanal (B13523399). The reaction involves the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate which then dehydrates to form an imine. This imine is then immediately reduced to the primary amine. youtube.comyoutube.com The presence of a mild acid catalyst can facilitate the dehydration step. youtube.com

Reaction Scheme:

Generated code

The availability of 3-cycloheptylpropanal is noted in chemical supplier databases, suggesting its viability as a synthetic precursor. bldpharm.com

The choice of reducing agent is crucial for the success of reductive amination, as it must selectively reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Several reducing agents are commonly employed for this purpose.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium cyanoborohydride (NaBH₃CN) Mild and selective for imines over carbonyls, effective under weakly acidic conditions. harvard.educommonorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) A milder and less toxic alternative to NaBH₃CN, also highly selective for imines. harvard.educommonorganicchemistry.com
Sodium borohydride (B1222165) (NaBH₄) A stronger reducing agent that can also reduce aldehydes; typically added after imine formation is complete. commonorganicchemistry.comscielo.org.mx
Catalytic Hydrogenation (H₂/Catalyst) Can be used with catalysts like Ni, Pt, or Pd, though may also reduce other functional groups. pressbooks.pubkanto.co.jp

Sodium cyanoborohydride and sodium triacetoxyborohydride are often the reagents of choice due to their selectivity, allowing the reaction to be performed in a single step by mixing the aldehyde, ammonia, and the reducing agent together. masterorganicchemistry.comharvard.edu

Reduction of Nitrogen-Containing Functional Groups

Another reliable route to primary amines involves the reduction of other nitrogen-containing functional groups, most notably nitriles.

The reduction of a nitrile (a compound containing a -C≡N group) provides a direct pathway to a primary amine with the same number of carbon atoms. libretexts.org For the synthesis of this compound, the corresponding precursor would be 3-cycloheptylpropanenitrile (B8756672). The existence of this nitrile is indicated in chemical databases. ambeed.com

This transformation is typically accomplished using strong reducing agents that can reduce the carbon-nitrogen triple bond.

Reaction Scheme:

Generated code

Table 3: Reagents for Nitrile Reduction

Reducing AgentConditionsNotes
Lithium aluminum hydride (LiAlH₄) Typically in an ether solvent (e.g., diethyl ether, THF), followed by an aqueous workup. masterorganicchemistry.comyoutube.comA powerful and common reagent for this transformation. ic.ac.uklibretexts.org
Catalytic Hydrogenation (H₂/Catalyst) High pressure of hydrogen gas with a metal catalyst such as Raney Nickel or Platinum.Effective but may require specialized high-pressure equipment.

Lithium aluminum hydride is a highly effective, albeit non-selective, reducing agent for this purpose. masterorganicchemistry.com The reaction involves the addition of hydride ions to the nitrile carbon, followed by protonation during the workup step to yield the primary amine. youtube.com

Reduction of Amides to Primary Amines

A prominent and reliable method for the synthesis of this compound involves the reduction of the corresponding amide, 3-cycloheptylpropanamide. This transformation is typically achieved using powerful reducing agents that can convert the carbonyl group of the amide directly to a methylene (B1212753) group without affecting the nitrogen atom.

Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under reflux conditions. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the amide, followed by a series of steps that ultimately lead to the formation of the primary amine upon aqueous workup.

Another potent reducing agent suitable for this conversion is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). The reaction with borane is typically milder than with LiAlH₄ and can offer better selectivity in the presence of other reducible functional groups.

Table 1: Comparison of Reducing Agents for Amide Reduction

Reducing AgentTypical SolventTemperatureGeneral Yield RangeKey Considerations
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherReflux85-95%Highly reactive, requires strictly anhydrous conditions.
Borane-tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)Room Temperature to Reflux80-90%Milder than LiAlH₄, good functional group tolerance.
Reduction of Nitro Compounds (Contextual, if applicable to precursors)

An alternative synthetic route to this compound can be envisioned starting from the corresponding nitro compound, 1-cycloheptyl-3-nitropropane. The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, and several methods are available.

Catalytic hydrogenation is a widely used and environmentally benign method for this conversion. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a protic solvent like ethanol or methanol (B129727) under a pressurized atmosphere of hydrogen.

For laboratory-scale synthesis, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also effective. These methods, however, generate significant amounts of metallic waste, making them less desirable for large-scale applications.

Table 2: Catalysts for the Reduction of Aliphatic Nitro Compounds

CatalystTypical SolventPressureTemperatureGeneral Yield Range
Palladium on Carbon (Pd/C)Ethanol, Methanol1-5 atm H₂Room Temperature>90%
Raney NickelEthanol1-5 atm H₂Room Temperature85-95%
Platinum(IV) Oxide (PtO₂)Ethanol, Acetic Acid1-3 atm H₂Room Temperature>90%

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound necessitates careful optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, pressure, catalyst loading, and solvent choice.

In the case of catalytic hydrogenation of 1-cycloheptyl-3-nitropropane, the choice of catalyst and solvent can significantly impact the reaction rate and the formation of byproducts. For instance, while Pd/C is highly effective, the use of a different support or a bimetallic catalyst could potentially enhance the reaction's efficiency. The solvent can influence the solubility of the substrate and the catalyst's activity.

For the amide reduction using LiAlH₄, the reaction temperature and the rate of addition of the reducing agent are critical. A slow, controlled addition is often necessary to manage the exothermic nature of the reaction and prevent the formation of over-reduced or side products. The stoichiometry of the reducing agent is also crucial; an excess is typically required to ensure complete conversion, but a large excess can complicate the workup procedure.

Considerations for Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of this compound introduces a new set of challenges and considerations. The focus shifts towards cost-effectiveness, safety, environmental impact, and process robustness.

Application of Continuous Flow Reactor Technologies

Continuous flow chemistry offers several advantages for the large-scale synthesis of this compound. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. The enhanced heat and mass transfer in these systems are particularly beneficial for highly exothermic reactions, such as reductions with LiAlH₄ or catalytic hydrogenations, thereby improving safety. Furthermore, the smaller reaction volumes at any given time in a flow reactor minimize the risks associated with handling hazardous materials.

Advanced Purification Techniques in Large-Scale Production

The purification of this compound on an industrial scale requires efficient and scalable techniques. While traditional batch distillation is a common method, it can be energy-intensive and time-consuming. Advanced purification methods such as continuous distillation and preparative chromatography are often employed in large-scale production.

Supercritical fluid chromatography (SFC) is an emerging technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC), making it an attractive option for the green and efficient purification of amines.

Chemical Reactivity and Derivatization of 3 Cycloheptylpropan 1 Amine

Nucleophilic Properties and Basic Character in Organic Transformations

The lone pair of electrons on the nitrogen atom of 3-Cycloheptylpropan-1-amine (B6155860) allows it to act as a nucleophile and a base in various organic reactions. fiveable.melibretexts.org

Nucleophilicity:

As a primary amine, this compound is a potent nucleophile. fiveable.me The nitrogen atom can readily donate its electron pair to an electron-deficient center, initiating nucleophilic substitution or addition reactions. fiveable.mechemguide.co.uk The nucleophilicity of amines is generally stronger than that of their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair more available for donation. fiveable.mefiveable.me However, the bulky cycloheptyl group may introduce some steric hindrance, potentially moderating its reactivity towards highly crowded electrophiles compared to less sterically demanding primary amines. fiveable.me

Basic Character:

The basicity of an amine is a measure of its ability to accept a proton. When dissolved in water, this compound establishes an equilibrium, forming the corresponding cycloheptylpropylammonium ion and a hydroxide (B78521) ion. libretexts.org The strength of an amine as a base is typically discussed in terms of the pKa of its conjugate acid (R-NH₃⁺). libretexts.orgpressbooks.pub For simple alkylamines, the pKa values of their conjugate acids are generally in the range of 10 to 11. pressbooks.pub The electron-donating nature of the alkyl group (the cycloheptylpropyl group in this case) increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton compared to ammonia (B1221849). chemistrystudent.comstudymind.co.uk This makes this compound a stronger base than ammonia. chemistrystudent.com

Table 1: General Comparison of Basicity

CompoundGeneral pKa of Conjugate AcidRelative Basicity
Alkylamines (e.g., this compound)~10-11 pressbooks.pubStronger Base
Ammonia (NH₃)~9.25Weaker Base
Arylamines (e.g., Aniline)~4.6Much Weaker Base

Oxidation Reactions of the Amine Functionality

The amine group of this compound can undergo oxidation to yield various nitrogen-containing compounds, with the specific product depending on the oxidizing agent and reaction conditions. mdpi.comresearchgate.net

The oxidation of primary amines can lead to the formation of imines. mdpi.comresearchgate.netnih.gov This transformation is a key process in organic synthesis as imines are valuable intermediates. mdpi.comnih.gov The reaction typically involves the oxidative coupling of two molecules of the primary amine. nih.govnih.gov Various catalytic systems have been developed for this purpose, including those based on transition metals like cobalt, which can facilitate the reaction under mild conditions using air as the oxidant. nih.gov

General Reaction: 2 R-CH₂-NH₂ + [O] → R-CH=N-CH₂-R + H₂O + NH₃

While specific studies on the oxidation of this compound to its corresponding imine are not prevalent, the general principles of primary amine oxidation are applicable. mdpi.comresearchgate.netnih.gov

Further oxidation of the primary amine functionality, often through an imine intermediate, can yield a nitrile (R-C≡N). acs.orgorganic-chemistry.orgresearchgate.net This conversion represents a more extensive oxidation than imine formation. A variety of reagents and methods can accomplish this, including the use of oxoammonium salts or reagents like trichloroisocyanuric acid in the presence of TEMPO. acs.orgorganic-chemistry.org These methods are often efficient for converting a range of primary amines, including aliphatic ones, into nitriles under mild conditions. acs.orgorganic-chemistry.orgthieme.de

General Reaction: R-CH₂-NH₂ + 2[O] → R-C≡N + 2H₂O

The conversion of this compound to 3-cycloheptylpropanenitrile (B8756672) would be an expected outcome under appropriate oxidative conditions.

Reduction Reactions (Self-Reduction or Other Functional Groups)

The primary amine group itself is generally not reducible. Reduction reactions involving amines typically focus on other functional groups within the molecule or the reduction of other nitrogen-containing functional groups to form amines. pearson.comjove.com For instance, nitriles and amides can be reduced to form primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. jove.comchemguide.co.uklibretexts.org

If this compound were to contain other reducible functional groups, such as a carbonyl group or a double bond elsewhere in the molecule, these could be selectively reduced in the presence of the amine. The term "self-reduction" is not a standard transformation for a simple aliphatic amine.

Nucleophilic Substitution Reactions with Electrophilic Species

As a potent nucleophile, this compound readily participates in nucleophilic substitution reactions with a variety of electrophiles. libretexts.orgsavemyexams.comucalgary.ca

The reaction of this compound with an alkyl halide (e.g., an alkyl bromide or iodide) is a classic example of a nucleophilic substitution reaction, specifically an Sₙ2 reaction, leading to the formation of a secondary amine. ucalgary.cawikipedia.orglibretexts.org In this reaction, the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca

Initial Reaction: (C₇H₁₃)-CH₂(CH₂)₂-NH₂ + R-X → [(C₇H₁₃)-CH₂(CH₂)₂-NH₂-R]⁺X⁻

Deprotonation: [(C₇H₁₃)-CH₂(CH₂)₂-NH₂-R]⁺X⁻ + (C₇H₁₃)-CH₂(CH₂)₂-NH₂ ⇌ (C₇H₁₃)-CH₂(CH₂)₂-NH-R + [(C₇H₁₃)-CH₂(CH₂)₂-NH₃]⁺X⁻

A significant challenge in this reaction is over-alkylation. wikipedia.orgjove.comlibretexts.org The secondary amine product is also nucleophilic, often more so than the starting primary amine, and can react with another molecule of the alkyl halide to form a tertiary amine. jove.comlibretexts.org This can further react to form a quaternary ammonium (B1175870) salt. jove.comlibretexts.org To favor the formation of the secondary amine, reaction conditions can be controlled, for instance, by using a large excess of the primary amine. savemyexams.comsavemyexams.com Alternatively, strategies that involve the in situ protection of the newly formed secondary amine have been developed to achieve selective mono-alkylation. rsc.org

Table 2: Products of Alkylation of this compound with an Alkyl Halide (R-X)

ReactantProduct TypeGeneral Structure
This compoundSecondary Amine(C₇H₁₃)-C₃H₆-NH-R
Secondary Amine ProductTertiary Amine(C₇H₁₃)-C₃H₆-N(R)₂
Tertiary Amine ProductQuaternary Ammonium Salt[(C₇H₁₃)-C₃H₆-N(R)₃]⁺X⁻

Reactions with Acid Chlorides for Amide Synthesis

Primary amines, such as this compound, react readily with acid chlorides in a process known as acylation to form N-substituted amides. lumenlearning.comopenstax.org This reaction is a classic example of nucleophilic acyl substitution. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, and a proton is removed from the nitrogen atom to yield the stable amide product. libretexts.orglibretexts.org

Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, or by using two equivalents of the amine itself. stackexchange.comfishersci.it The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. stackexchange.com

The synthesis of N-(3-cycloheptylpropyl)benzamide from this compound and benzoyl chloride illustrates this transformation.

Table 1: Representative Amide Synthesis

Reactant 1Reactant 2ProductByproduct
This compoundBenzoyl ChlorideN-(3-Cycloheptylpropyl)benzamideHCl

Condensation Reactions Involving the Primary Amine Group

Condensation reactions involving the primary amine of this compound are fundamental to forming carbon-nitrogen double bonds (imines) and for constructing more complex molecular architectures through reactions like the Mannich reaction.

Imine Formation

This compound reacts with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. lumenlearning.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Under slightly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com

Table 2: Representative Imine Formation

Reactant 1Reactant 2ProductByproduct
This compoundBenzaldehyde(E)-N-Benzylidene-3-cycloheptylpropan-1-amineH₂O

Mannich Reaction Participation

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (like a ketone), formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. wikipedia.orgorganicreactions.org this compound, as a primary amine, can readily participate in this reaction.

The mechanism begins with the formation of an electrophilic iminium ion (also known as an Eschenmoser salt precursor) from the reaction between the amine and formaldehyde. libretexts.orgyoutube.com The active hydrogen compound, such as a ketone, then enolizes and its enol form acts as a nucleophile, attacking the iminium ion. libretexts.org The final product is a β-amino-carbonyl compound, often referred to as a Mannich base. wikipedia.org This reaction is a powerful tool in organic synthesis for the aminomethylation of carbon acids. organic-chemistry.org

Comparative Reactivity Studies with Structural Analogs

The reactivity of this compound is best understood by comparing it to structural analogs. The key factors influencing its reactivity are the steric bulk of the cycloheptyl ring and the electronic properties of the entire cycloheptylpropyl group. fiveable.mechemistryguru.com.sg

Influence of Cycloheptyl Ring Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. fiveable.me In general, for amines, nucleophilicity is highly sensitive to steric effects. masterorganicchemistry.com Primary amines are typically the most nucleophilic and reactive, followed by secondary amines, and then tertiary amines, which are the most sterically hindered. fiveable.me

The cycloheptyl group in this compound is a bulky substituent. However, it is separated from the reactive primary amine group by a flexible three-carbon (propyl) chain. This separation mitigates the direct steric hindrance at the nitrogen atom.

Electronic Effects on Amine Reactivity

The reactivity of an amine is also governed by electronic effects, which influence the availability of the nitrogen's lone pair of electrons. chemistryguru.com.sgfiveable.me Alkyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom. wikipedia.org This enhanced electron density makes the amine a stronger base and a more potent nucleophile compared to ammonia. msu.edu

The cycloheptylpropyl group is purely aliphatic and acts as an electron-donating group. This effect increases the basicity and nucleophilicity of the amine group in this compound. Its basicity is expected to be similar to other simple primary alkylamines, which typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edu

Compared to an aromatic amine like aniline, where the lone pair is delocalized into the aromatic ring by resonance, this compound is a significantly stronger base and nucleophile. wikipedia.orgchemistrysteps.com Conversely, when compared to an analog containing an electron-withdrawing group (e.g., a halogenated alkylamine), the electron-donating nature of the cycloheptylpropyl group makes this compound more reactive toward electrophiles. fiveable.me

Table 3: Comparison of Amine Reactivity Factors

Amine AnalogPrimary Steric Hindrance at NElectronic Effect of SubstituentExpected Relative Nucleophilicity
This compound Low (propyl spacer)Electron-donating (+I)High
tert-ButylamineHighElectron-donating (+I)Low (due to sterics) masterorganicchemistry.com
AnilineLowElectron-withdrawing (resonance)Low chemistrysteps.com
HexylamineLowElectron-donating (+I)High (similar to subject)

Comparison with Cyclopentyl and Cyclohexyl Analogs

A comparative analysis of the chemical reactivity of this compound with its lower cycloalkyl homologs, 3-cyclopentylpropan-1-amine (B1603972) and 3-cyclohexylpropan-1-amine, reveals subtle but significant differences attributable to the size and conformation of the cycloalkyl ring. These differences primarily manifest in steric effects and potentially in the electronic properties of the amino group.

The size of the cycloalkyl group can influence the steric hindrance at the reaction center. Generally, as the ring size increases from cyclopentyl to cyclohexyl and then to cycloheptyl, the steric bulk in the vicinity of the propyl chain also increases fiveable.me. This can affect the rate of reactions where the transition state is sensitive to steric crowding. For instance, in nucleophilic substitution reactions where the amine attacks an electrophile, a bulkier cycloalkyl group might slow down the reaction compared to a smaller one fiveable.meutexas.edu.

However, the flexibility of the cycloalkyl ring also plays a crucial role. The cyclohexyl ring is known for its relatively rigid chair conformation, while the cyclopentyl ring is more flexible. The cycloheptyl ring is even more flexible and exists in a variety of conformations. This flexibility can influence how the cycloalkyl group orients itself during a reaction, potentially mitigating some of the expected steric hindrance. In a study on the N-arylation of aliphatic amines, it was observed that cycloalkyl substituents were tolerated, with reactivity improving for larger ring sizes d-nb.info. This counterintuitive result suggests that factors other than simple steric bulk, such as the specific conformation and electronic effects of the larger rings, may play a role d-nb.info.

The following table provides a summary of the molecular formulas and weights for this compound and its cyclopentyl and cyclohexyl analogs, which are foundational to understanding their chemical behavior.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
3-Cyclopentylpropan-1-amineC₈H₁₇N127.23
3-Cyclohexylpropan-1-amineC₉H₁₉N141.26
This compoundC₁₀H₂₁N155.28

This data is based on the elemental composition of the molecules.

Computational and Theoretical Studies of 3 Cycloheptylpropan 1 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional arrangements of atoms in a molecule and their relative stabilities. The different spatial arrangements a molecule can adopt due to rotation around its single bonds are known as conformations, and the study of the associated energy changes is termed conformational analysis.

For 3-Cycloheptylpropan-1-amine (B6155860), these studies would focus on the rotational freedom of the propan-1-amine side chain relative to the cycloheptyl ring. The cycloheptyl ring itself possesses multiple low-energy conformations, such as the twist-chair and twist-boat forms, which further complicates the conformational landscape. Molecular mechanics force fields would be employed to systematically explore the potential energy surface, identifying the various stable conformers and the energy barriers between them. These analyses are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more rigorous approach to understanding the electronic structure and reactivity of molecules. qulacs.orgrsc.org DFT methods are widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost. researchgate.net

DFT calculations can provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the calculation of partial atomic charges. rsc.org The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. For instance, the amine group's lone pair of electrons would significantly influence the energy and localization of the HOMO, making this region a likely site for electrophilic attack.

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface, it is possible to identify the minimum energy pathways for chemical reactions, including the structures and energies of transition states and intermediates. rsc.org For this compound, this could involve modeling its reactions, such as nucleophilic substitution at the amine group or reactions involving the cycloheptyl ring. For example, in a reaction where the amine acts as a nucleophile, DFT calculations could be used to model the approach to an electrophile, the formation of a new bond, and any subsequent proton transfers. researchgate.net

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS). nih.govnih.gov Machine learning models, often trained on large datasets of experimental CCS values, can predict the CCS for a given molecule. mdpi.com These predictions are based on molecular descriptors that encode structural information. nih.govnih.gov For this compound, predicted CCS values for its various ionic forms (e.g., [M+H]+) can be calculated. These values can then be compared with experimental data to increase confidence in its identification in complex mixtures. nih.gov

A related compound, 3-amino-3-cycloheptylpropan-1-ol, has predicted CCS values available. uni.lu For its [M+H]+ adduct, the predicted CCS is 137.1 Ų, and for the [M+Na]+ adduct, it is 137.6 Ų. uni.lu While not the exact molecule of interest, these values for a structurally similar compound provide a reasonable estimate of what might be expected for this compound.

Table 1: Predicted Collision Cross Section (CCS) Values for 3-amino-3-cycloheptylpropan-1-ol

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 172.16959 137.1
[M+Na]⁺ 194.15153 137.6
[M-H]⁻ 170.15503 138.6
[M+NH₄]⁺ 189.19613 154.4
[M+K]⁺ 210.12547 140.5
[M+H-H₂O]⁺ 154.15957 131.7
[M+HCOO]⁻ 216.16051 154.4
[M+CH₃COO]⁻ 230.17616 181.8
[M+Na-2H]⁻ 192.13698 139.2
[M]⁺ 171.16176 127.4
[M]⁻ 171.16286 127.4

Data for the related compound 3-amino-3-cycloheptylpropan-1-ol, sourced from PubChemLite. uni.lu

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including a number of solvent molecules in the calculation.

For this compound, the polarity of the solvent would influence the relative energies of its different conformers. In polar solvents, conformers with a larger dipole moment would be stabilized. Furthermore, solvent molecules can participate directly in reactions, for example, by forming hydrogen bonds with the amine group, which can affect its nucleophilicity and the energy barriers of reactions. rsc.org Computational studies can model these interactions to provide a more accurate understanding of the molecule's behavior in solution. rsc.org

Applications of 3 Cycloheptylpropan 1 Amine in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

Primary amines are fundamental building blocks in organic synthesis, valued for their reactivity in forming carbon-nitrogen bonds, which are prevalent in a vast number of functional molecules, including pharmaceuticals and agrochemicals. painichemical.com The specific structural features of 3-Cycloheptylpropan-1-amine (B6155860), namely the cycloheptyl ring and the propyl-amine chain, make it a unique synthon for introducing lipophilic and flexible moieties into larger, more complex molecular architectures.

A notable and specific application of this compound is in the synthesis of targeted bioactive molecules. Research has demonstrated its use as a key reagent in the preparation of a tryptophan-derived inhibitor of butyrylcholinesterase. Specifically, it was used in the synthesis of (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide. silverfernchemical.com In this synthesis, this compound was reacted with a protected (S)-2-(butylamino)-3-(1H-indol-3-yl)propanoic acid derivative in the presence of a coupling agent like 1,1'-Carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF), followed by deprotection. silverfernchemical.com This reaction highlights the role of this compound in forming a stable amide bond, a critical linkage in many biologically active compounds.

Table 1: Synthesis of a Butyrylcholinesterase Inhibitor using this compound

Reactant 1 Reactant 2 Coupling Agent Product Application of Product

Integration into Specialty Chemicals Manufacturing

Specialty chemicals are a category of chemical products known for their performance or function, often produced in lower volumes and at higher prices than commodity chemicals. Amines, in general, serve as crucial intermediates in the production of a wide range of specialty chemicals, including those used in coatings, adhesives, and corrosion inhibitors. silverfernchemical.comgoogle.com

However, a review of available scientific literature and patent databases did not yield specific examples of this compound being integrated into the manufacturing processes of specialty chemicals. While its structural motifs suggest potential utility in this area, for instance, in modifying the properties of surfactants or as a component in the synthesis of specific performance additives, there is no documented evidence to confirm such applications at this time.

Applications in Polymer Chemistry (e.g., as a Monomer or Modifier)

The field of polymer chemistry frequently utilizes amines as monomers for the synthesis of polyamides and polyureas, or as modifiers to introduce specific functionalities onto polymer chains. rsc.orgsigmaaldrich.com For example, diamines are common monomers in step-growth polymerization to produce materials like Nylon. sigmaaldrich.com

Despite the general utility of amines in polymer science, there is no specific information in the reviewed literature or patents detailing the use of this compound as a monomer or a modifier in polymer chemistry. Its monofunctional nature (a single primary amine group) would typically limit its direct use as a monomer for building long polymer chains, which usually requires difunctional or multifunctional monomers. mitsuifinechemicals.com It could potentially be used as a chain-terminating or modifying agent, but no such applications have been specifically reported for this compound.

Utilization as a Ligand or Organocatalyst in Catalytic Systems

Amine-containing molecules are widely employed as ligands for metal catalysts and as organocatalysts themselves. In organocatalysis, secondary amines are well-known for their ability to form enamines or iminium ions, activating substrates for a variety of transformations. Primary amines can also be incorporated into more complex ligand scaffolds that coordinate with metal centers to facilitate catalytic reactions, influencing their activity, selectivity, and stability.

A search of the scientific and patent literature did not reveal any specific instances of this compound being used as a ligand for a metal catalyst or as an organocatalyst. While the nitrogen atom's lone pair of electrons makes it a potential Lewis base for coordination to a metal or for proton abstraction in an organocatalytic cycle, its efficacy and specific applications in this context have not been documented.

Precursor in the Development of Novel Non-Biological Materials

The synthesis of novel materials with tailored properties is a significant area of research in materials science. Amines can be used as precursors for various materials, including functionalized surfaces, components of metal-organic frameworks (MOFs), and as building blocks for self-assembled monolayers. sigmaaldrich.com

There is currently no publicly available research or patents that describe the use of this compound as a precursor in the development of novel non-biological materials. While its structure could theoretically be incorporated into new materials to impart specific properties like hydrophobicity or to act as a tether for other functional groups, such applications remain hypothetical in the absence of published research.

Advanced Analytical Methodologies for 3 Cycloheptylpropan 1 Amine and Its Reaction Mixtures

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of 3-Cycloheptylpropan-1-amine (B6155860), a compound that, like many primary amines, presents unique challenges due to its polarity and lack of a strong chromophore. The selection of a specific technique is contingent on the analytical objective, whether it be routine purity assessment, isolation, or trace-level detection in complex matrices.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The primary challenge in the HPLC analysis of simple aliphatic amines is their poor UV absorption, which often necessitates derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD). chromatographyonline.com

Reverse-Phase (RP) chromatography is a common mode of HPLC used for separating compounds based on their hydrophobicity. For a basic compound such as this compound, the mobile phase pH is a critical parameter that governs its retention behavior. chromatographyonline.com

At a low pH (well below the pKa of the amine), the compound will be protonated and exist in its cationic form. This increased polarity typically leads to reduced retention on a non-polar stationary phase like C18. chromatographyonline.com Conversely, at a high pH (above the pKa), the amine is in its neutral, free-base form, which is more hydrophobic and interacts more strongly with the stationary phase, resulting in longer retention. chromatographyonline.combiotage.com The use of alkaline mobile phases can improve retention and peak shape for amines. biotage.com C18 reversed-phase media is frequently utilized in HPLC for the analytical separation of a wide array of organic compounds, including polar ones. teledyneisco.com

Table 1: Typical Reverse-Phase HPLC Conditions for Primary Amine Analysis

Parameter Condition Rationale
Stationary Phase C18, C8 Provides hydrophobic interaction for retention.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water Common solvents for RP-HPLC. Acetonitrile often provides better peak shape for basic compounds. chromatographyonline.com
pH Modifier Trifluoroacetic Acid (TFA), Formic Acid, Ammonium (B1175870) Hydroxide (B78521), Triethylamine (TEA) Controls the ionization state of the amine to manipulate retention and improve peak symmetry. chromatographyonline.combiotage.com

| Detection | UV (with derivatization), MS, ELSD | Native this compound lacks a strong chromophore, requiring alternative detection methods. chromatographyonline.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative for retaining and separating very polar compounds that show little or no retention in reverse-phase mode. sepscience.comlongdom.org In HILIC, a polar stationary phase (such as bare silica (B1680970) or silica bonded with polar functional groups) is used with a mobile phase rich in an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. researchgate.netthermofisher.com

The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. thermofisher.com For this compound, HILIC can provide robust retention without the need for ion-pairing reagents, which are often required in RP-HPLC for polar amines. researchgate.net Elution in HILIC is promoted by increasing the water content of the mobile phase. sepscience.com

Table 2: Comparison of RPC and HILIC for Amine Analysis

Feature Reverse-Phase Chromatography (RPC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18) Polar (e.g., Silica, Amide, Diol) sepscience.comresearchgate.net
Mobile Phase High aqueous content initially High organic content initially (>60%) thermofisher.com
Elution Gradient Increasing organic solvent Increasing aqueous solvent sepscience.com
Analyte Suitability Non-polar to moderately polar compounds Polar and hydrophilic compounds sepscience.comresearchgate.net

| Retention of Amines | Can be low; often requires high pH or ion-pairing reagents chromatographyonline.combiotage.com | Strong retention for polar amines researchgate.net |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. harvardapparatus.comgsconlinepress.com For the analysis of this compound, which is a cationic compound at acidic to neutral pH, cation-exchange chromatography is the appropriate mode.

In this technique, the stationary phase consists of a solid support (resin) with covalently attached anionic functional groups (e.g., sulfonate or carboxylate). harvardapparatus.com The positively charged, protonated this compound binds to the negatively charged resin. harvardapparatus.com Elution is then achieved by either increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to displace the analyte from the stationary phase. gsconlinepress.com IEC is a powerful tool for purifying charged biomolecules and can be applied to the separation of various amines. gsconlinepress.comiajps.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound by GC can be problematic. The polar amine group can interact strongly with active sites (e.g., silanols) on the column and in the injection port, leading to poor peak shapes (tailing) and potential irreversible adsorption. iu.edubre.com

To overcome these issues, several strategies are employed:

Use of Specialized Columns: Columns with packing materials like Tenax-GC or those specifically designed and deactivated for amine analysis can mitigate unwanted interactions. bre.com

Column Switching Systems: A two-column system can be used where a first column separates the amine from other components, and a second column is used for the analysis of other, less interactive compounds, protecting it from deactivation by the amine. bre.com

Derivatization: This is the most common approach, where the polar amine is chemically modified to form a less polar, more volatile, and more thermally stable derivative. This process significantly improves chromatographic performance. iu.eduresearchgate.net

GC-MS is a valuable analytical method for detecting and quantifying designer drugs with amine structures, highlighting its utility in forensic science. smolecule.com

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a critical sample preparation step in the analysis of primary amines for both HPLC and GC. thermofisher.com The process involves reacting the amine's functional group with a reagent to form a new compound (a derivative) with more favorable analytical properties. iu.edu

Key benefits of derivatization for amine analysis include:

Improved Chromatography: It reduces the polarity of the amine, leading to better peak shape and reduced tailing in GC. researchgate.netnih.gov

Increased Volatility: It makes the compound more suitable for GC analysis by increasing its vapor pressure. iu.edu

Enhanced Detection: For HPLC, derivatization attaches a chromophore or fluorophore to the molecule, enabling highly sensitive detection by UV-Visible or fluorescence detectors. thermofisher.comsigmaaldrich.com

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives, suitable for HPLC-Fluorescence detection. thermofisher.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives for HPLC analysis. thermofisher.comresearchgate.net

Dansyl Chloride: A widely used reagent that creates fluorescent derivatives for HPLC, although it can also react with other functional groups like phenols. nih.gov

Acylating Reagents (e.g., Trifluoroacetic Anhydride - TFAA): Used in GC to form stable, volatile derivatives by replacing the active hydrogen on the amine. iu.edunih.gov Acylated compounds are often more stable than silylated ones. nih.gov

Silylating Reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA): A common method for GC that replaces labile hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. iu.eduojp.gov

Table 3: Common Derivatizing Reagents for Primary Amine Analysis

Reagent Abbreviation Target Analyte Analytical Technique Key Advantage
o-Phthalaldehyde OPA Primary Amines HPLC-Fluorescence Rapid reaction, highly fluorescent derivative. thermofisher.comnih.gov
9-Fluorenylmethyl Chloroformate FMOC-Cl Primary & Secondary Amines HPLC-Fluorescence/UV Forms stable, highly fluorescent derivatives. thermofisher.com
Dansyl Chloride DNS-Cl Primary & Secondary Amines, Phenols HPLC-Fluorescence/UV Creates stable fluorescent derivatives. nih.gov
Trifluoroacetic Anhydride TFAA Primary & Secondary Amines, Alcohols GC-MS, GC-FID/ECD Forms stable, volatile acetylated derivatives. iu.edunih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Primary Amines, Alcohols, Carboxylic Acids GC-MS Highly effective silylating agent, improves volatility and stability. iu.eduojp.gov

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of this compound. The compound's molecular formula is C10H21N, leading to a monoisotopic mass of 155.1674 g/mol . A key principle in the mass spectral analysis of such amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orglibretexts.org This provides an initial, valuable check for the presence of the single nitrogen atom in the target compound.

For the analysis of polar compounds like primary amines, electrospray ionization (ESI) is a preferred soft ionization technique that typically generates protonated molecules, [M+H]⁺. nih.govnih.gov In the case of this compound, ESI in positive ion mode would produce a prominent precursor ion at a mass-to-charge ratio (m/z) of 156.1752. This technique is highly sensitive and minimizes in-source fragmentation, making it ideal for the initial identification of the molecular ion in complex mixtures. researchgate.net

Tandem mass spectrometry (MS/MS) further enhances structural analysis by isolating the precursor ion ([M+H]⁺ at m/z 156) and subjecting it to collision-induced dissociation (CID). cdnsciencepub.comcdnsciencepub.com This process fragments the ion in a controlled manner, providing a unique fragmentation pattern that serves as a structural fingerprint for the molecule. researchgate.net The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing reaction mixtures, as it separates the components prior to their detection and fragmentation. nih.govsmolecule.comscispace.com

The fragmentation of protonated primary alkyl amines via CID follows predictable pathways that are crucial for structural confirmation. cdnsciencepub.com Two major fragmentation routes are commonly observed: the expulsion of ammonia (B1221849) (NH₃) and the loss of an olefin. cdnsciencepub.comcdnsciencepub.com

For protonated this compound ([C₁₀H₂₂N]⁺), the most anticipated primary fragmentation would be the neutral loss of ammonia (17.03 Da). This occurs via cleavage of the C-N bond, leading to the formation of a cycloheptylpropyl carbocation.

Another significant pathway involves the cleavage of the Cα-Cβ bond, which is a characteristic fragmentation for aliphatic amines. libretexts.org This cleavage results in the formation of a stable immonium ion. For this compound, this would produce a fragment at m/z 30.03 (CH₂=NH₂⁺). The remaining C₉H₁₇⁺ fragment (the cycloheptyl-ethyl moiety) would likely be observed as well. Further fragmentation of the cycloheptyl ring can also occur, leading to a series of smaller hydrocarbon fragments.

The analysis of these characteristic fragment ions and neutral losses provides definitive structural confirmation, distinguishing this compound from its isomers.

Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
156.1752139.1536NH₃ (17.02)[C₁₀H₁₉]⁺ (Cycloheptylpropyl cation)
156.175230.0338C₉H₁₈ (126.14)[CH₄N]⁺ (Immonium ion, CH₂=NH₂⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton. uobasrah.edu.iq Both ¹H and ¹³C NMR are used to piece together the molecular connectivity.

In ¹H NMR, the signals for protons on carbons adjacent to the amine group (H-C-N) are expected to appear in the range of 2.5-3.0 ppm. libretexts.org The protons of the cycloheptyl ring and the propyl chain will exhibit complex multiplets in the upfield region (typically 1.0-1.8 ppm), characteristic of saturated hydrocarbons. chemistrysteps.comorganicchemistrydata.org The two protons of the -NH₂ group would typically present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding and exchange phenomena. organicchemistrydata.orgdocbrown.info

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule will produce a distinct signal. bhu.ac.in The carbon atom bonded directly to the nitrogen (C1 of the propyl chain) will be deshielded and is expected to resonate in the range of 35-50 ppm. libretexts.org The carbons of the cycloheptyl ring and the remaining carbons of the propyl chain will appear at higher field strengths (more shielded), typically between 20-40 ppm. bhu.ac.in

Conformational analysis of the seven-membered cycloheptyl ring can also be investigated using advanced NMR techniques, such as low-temperature NMR. scielo.br Cycloheptane (B1346806) and its derivatives are known to exist in a dynamic equilibrium between several conformations, most notably the twist-chair and chair forms. nih.govrsc.org Variable temperature NMR experiments can "freeze out" these conformers, allowing for the study of their relative populations and the energy barriers between them. researchgate.net This provides insight into the three-dimensional structure and flexibility of the cycloheptyl moiety within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H ₂-NH₂2.6 - 2.8 (triplet)40 - 45
C2-H1.4 - 1.6 (multiplet)30 - 35
C3-H1.2 - 1.4 (multiplet)37 - 42
Cycloheptyl-CH 1.4 - 1.8 (multiplet)35 - 40
Cycloheptyl-CH1.2 - 1.8 (multiplet)26 - 30
NH1.0 - 2.5 (broad singlet)N/A

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.

Future Directions and Emerging Research Areas Pertaining to 3 Cycloheptylpropan 1 Amine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly driven by the need for efficiency, safety, and environmental stewardship. For 3-Cycloheptylpropan-1-amine (B6155860), moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, is a critical first step. Future research should focus on developing innovative and sustainable pathways.

One established route to analogous cycloalkyl-amines involves the reduction of a corresponding nitrile or the Gabriel synthesis from a halide, which can have poor atom economy and use harsh reagents. A more contemporary approach involves the reductive amination of a precursor ketone or aldehyde. smolecule.com However, emerging strategies offer greener alternatives. Biocatalysis, for instance, presents a powerful tool. The use of ω-transaminases (ω-TAs) could enable the direct and asymmetric synthesis of the amine from a corresponding ketone, operating in aqueous media under mild conditions. mdpi.com Another promising avenue is the development of direct hydroamination reactions, adding ammonia (B1221849) across a carbon-carbon double bond in a cycloheptyl-containing alkene precursor, mediated by advanced catalysts.

Aspect Traditional Synthesis (e.g., Gabriel/Nitrile Reduction) Proposed Sustainable Route (e.g., Biocatalytic Amination)
Starting Material 3-Cycloheptylpropyl halide or 3-Cycloheptylpropanenitrile (B8756672)3-Cycloheptylpropan-2-one
Key Reagents Phthalimide, Hydrazine (B178648); or LiAlH₄/H₂ω-Transaminase, Amine Donor (e.g., Alanine)
Solvents Anhydrous organic solvents (e.g., DMF, Ether)Aqueous buffer systems
Byproducts Phthalhydrazide, metal saltsPyruvate, minimal waste
Atom Economy Low to ModerateHigh
Energy Efficiency Often requires heating/refluxTypically operates at or near room temperature. tradebe.com

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is primarily dictated by its nucleophilic primary amine group. While standard reactions like acylation, alkylation, and Schiff base formation are predictable, significant opportunities lie in exploring less conventional reaction pathways where the interplay between the amine and the cycloheptyl group can be exploited.

Future research could investigate its use as a directing group in C-H activation/functionalization reactions. The amine could coordinate to a transition metal catalyst, directing the selective functionalization of specific C-H bonds on the cycloheptyl ring or the propyl chain. This would open up pathways to novel derivatives that are otherwise difficult to access. Furthermore, the compound's unique steric profile, conferred by the bulky cycloheptyl moiety, could be leveraged in supramolecular chemistry or as a ligand for catalysts, where it could influence the stereochemical outcome of a reaction.

Potential Pathway Description Potential Significance
Amine-Directed C-H Activation The amine group coordinates to a metal catalyst (e.g., Pd, Ru, Rh) to direct the cleavage and functionalization of a specific C-H bond.Enables the creation of complex, functionalized cycloheptane (B1346806) derivatives from a simple starting material.
Dynamic Covalent Chemistry Use in the formation of reversible covalent bonds (e.g., imines, boronic esters) to create self-healing materials or adaptable systems.The cycloheptyl group would influence the network's physical properties, such as solubility and flexibility.
Organocatalysis The amine could serve as a chiral or achiral organocatalyst for reactions like Michael additions or aldol (B89426) condensations.The steric bulk could influence enantioselectivity or substrate scope.
Ligand Synthesis for Catalysis The amine serves as an anchor point for synthesizing more complex ligands for transition metal catalysis.The cycloheptyl group could create a unique steric pocket around the metal center, impacting catalytic activity and selectivity.

Advanced Applications in Non-Biological Material Design

While amines are crucial in pharmaceuticals, their role in materials science is equally significant. ijrpr.com The combination of a reactive amine "handle" and a bulky, flexible, and hydrophobic cycloheptyl group makes this compound an attractive building block for advanced non-biological materials. Research on related cycloalkyl compounds has shown they can enhance the properties of materials like liquid crystals by improving mesophase stability.

A key future direction is its incorporation as a monomer in polymer synthesis. For example, it could be reacted with diacyl chlorides or dianhydrides to form novel polyamides or polyimides. The cycloheptyl group would likely disrupt polymer chain packing, potentially increasing solubility, lowering the glass transition temperature, and enhancing the mechanical flexibility of the resulting material. Another application is in surface modification, where the amine can be used to graft the molecule onto surfaces (e.g., silica (B1680970), metal oxides), creating a hydrophobic and sterically demanding coating.

Material Application Area Proposed Role of this compound Anticipated Property Enhancement
High-Performance Polymers Monomer for polyamides, polyimides, or polyureas.Increased solubility in organic solvents, improved thermal stability, enhanced mechanical flexibility, lower dielectric constant.
Self-Assembling Monolayers (SAMs) Surface grafting agent on substrates like silicon wafers or gold.Creation of robust, hydrophobic surfaces with controlled packing density due to the bulky cycloheptyl group.
Liquid Crystal Modifiers Additive or comonomer in liquid crystal formulations.The flexible seven-membered ring could influence mesophase behavior and transition temperatures.
Epoxy Resin Curing Agents Used as a hardener for epoxy resins.The cycloheptyl group could increase the toughness and impact resistance of the cured thermoset material.

Integration with Green Chemistry Principles

The paradigm of green chemistry provides a framework for the sustainable development of chemical products and processes. tradebe.comsigmaaldrich.com Applying these principles to the entire lifecycle of this compound is a crucial future direction that encompasses synthesis, application, and end-of-life.

Research should prioritize synthetic methods that maximize atom economy and use catalysts rather than stoichiometric reagents (Principles 2 & 9). tradebe.comacs.org This involves moving away from protecting groups and reducing the number of synthetic steps (Principle 8). acs.org In its application, designing materials that are inherently less hazardous and can be designed for degradation after their functional life is essential (Principles 4 & 10). tradebe.com For instance, when used in polymers, incorporating cleavable linkages adjacent to the amine monomer unit could facilitate chemical recycling. Real-time analysis during synthesis to prevent byproduct formation (Principle 11) and choosing safer solvents (Principle 5) are also integral to minimizing the environmental footprint. tradebe.comsigmaaldrich.com

Green Chemistry Principle Application to this compound Research
1. Prevention Develop high-yield synthetic routes that minimize the formation of waste from the outset. tradebe.com
2. Atom Economy Prioritize catalytic additions (e.g., hydroamination) over substitution reactions to maximize the incorporation of all starting materials into the final product. sigmaaldrich.com
3. Less Hazardous Synthesis Avoid toxic reagents like hydrazine and hazardous solvents, opting for biocatalytic methods or greener solvent choices. skpharmteco.com
8. Reduce Derivatives Pursue synthetic strategies that avoid the use of protecting groups for the amine functionality. acs.org
9. Catalysis Focus on developing highly efficient and recyclable catalysts (heterogeneous, homogeneous, or biological) for its synthesis. tradebe.com
10. Design for Degradation When designing materials, incorporate features that allow the compound or the resulting polymer to break down into innocuous substances after use. tradebe.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cycloheptylpropan-1-amine, and what reaction conditions optimize yield?

  • Methodology :

  • Reductive amination : React cycloheptanecarbaldehyde with propan-1-amine in the presence of NaBH₄ or LiAlH₄ under inert conditions (e.g., N₂ atmosphere). Typical yields range from 60–75% after purification via column chromatography .
  • Multi-step synthesis : Utilize alkylation of cycloheptyl halides with propan-1-amine derivatives. For example, coupling cycloheptyl bromide with a protected amine (e.g., phthalimide) followed by deprotection with hydrazine .
  • Key reagents : Lithium aluminum hydride (LiAlH₄) for reductions, dichloromethane (DCM) as a solvent, and 4-methylmorpholine as a base for pH control .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of the cycloheptyl group (δ 1.2–1.8 ppm for aliphatic protons) and amine protons (δ 1.5–2.5 ppm, broad singlet) .
  • Mass spectrometry (MS) : Look for molecular ion peaks at m/z 155.3 (C₁₀H₂₁N⁺) and fragmentation patterns consistent with cyclopropane ring stability .
  • X-ray crystallography : Resolve the spatial arrangement of the cycloheptyl and amine groups for absolute configuration confirmation (if crystalline derivatives are synthesized) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methods :

  • Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate amine products from byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate crystalline amine hydrochlorides (if acidic workup is performed) .
  • Distillation : For high-purity liquid amines, employ fractional distillation under reduced pressure (boiling point ~180–190°C at 1 atm) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound with electrophiles be resolved?

  • Approach :

  • Kinetic vs. thermodynamic control : Perform time-resolved experiments to determine if competing pathways (e.g., ring-opening vs. substitution) dominate under varying conditions (temperature, solvent polarity) .
  • Computational modeling : Use density functional theory (DFT) to calculate activation barriers for cycloheptyl ring distortion during electrophilic attacks .
  • Isotopic labeling : Track reaction pathways using ¹³C-labeled amine to identify intermediates via NMR or MS .

Q. What strategies optimize the compound’s stability in biological assays (e.g., enzyme inhibition studies)?

  • Stabilization techniques :

  • pH buffering : Maintain assays at pH 7.4 using phosphate-buffered saline (PBS) to prevent amine protonation/deprotonation-induced degradation .
  • Antioxidants : Add 0.1% ascorbic acid to mitigate oxidation of the cycloheptyl group in aqueous media .
  • Cryopreservation : Store stock solutions in DMSO at –80°C to limit hydrolysis or thermal decomposition .

Q. How does the cycloheptyl group influence receptor binding compared to smaller cycloalkyl analogs (e.g., cyclopropyl or cyclopentyl)?

  • Experimental design :

  • Comparative docking studies : Use molecular docking software (e.g., AutoDock Vina) to analyze binding affinities of this compound vs. cyclopropyl/cyclopentyl analogs at target receptors (e.g., serotonin receptors) .
  • Structure-activity relationship (SAR) assays : Synthesize analogs with varying ring sizes and test in vitro binding using radioligand displacement (e.g., ³H-LSD for 5-HT₂A receptors) .
  • Thermodynamic profiling : Measure enthalpy-entropy compensation via isothermal titration calorimetry (ITC) to assess ring strain contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Solutions :

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation steps to control stereochemistry .
  • Continuous flow reactors : Minimize racemization by reducing residence time during high-temperature steps .
  • Analytical monitoring : Implement inline HPLC with chiral columns to track enantiomeric excess (ee) during large-scale reactions .

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